molecular formula C16H16F3N3O3 B608369 (Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate CAS No. 1333151-73-7

(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

カタログ番号 B608369
CAS番号: 1333151-73-7
分子量: 355.32
InChIキー: NLNGWFLRRRYNIL-PLNGDYQASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KPT-185 is an inhibitor of Exportin 1 (XPO1/CRM1) with anticancer activity. It reduces proliferation in a panel of patient-derived acute myeloid leukemia cells (IC50s = 100-500 nM). KPT-185 induces cell cycle arrest in the G1 phase and apoptosis in MOLT-4 T cell acute lymphoblastic leukemia cells and in a panel of six non-small cell lung cancer (NSCLC) cell lines in a time- and dose-dependent manner.
KPT-185 is a selective and irreversible inhibitor of chromosome maintenance protein 1 (CRM1). CRM is an important nuclear protein export receptor. Blocking CRM1-mediated nuclear export can result in the suppression of tumors.

科学的研究の応用

Application in Mantle Cell Lymphoma (MCL) Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Mantle Cell Lymphoma (MCL) .

Summary of the Application

KPT-185 has been found to exhibit a p53-independent anti-lymphoma effect on MCL cells. This is achieved by the suppression of oncogenic mediators such as XPO1, cyclin D1, c-Myc, PIM1, and Bcl-2 family members .

Methods of Application

The small molecule KPT-185 blocks the function of Exportin 1 (XPO1), which mediates the nucleocytoplasmic transport of numerous molecules including oncogenic growth-regulating factors, RNAs, and ribosomal subunits .

Results or Outcomes

The blockade of XPO1 by KPT-185 resulted in the repression of ribosomal biogenesis and downregulation of translation/chaperone proteins (e.g., PIM2, EEF1A1, EEF2, and HSP70) that are part of the translational/transcriptional network regulated by heat shock factor 1 .

Application in Non-Hodgkin Lymphoma (NHL) Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Non-Hodgkin Lymphoma (NHL) .

Summary of the Application

High XPO1 expression is associated with poor prognosis in NHL due to its oncogenic role in exporting proteins and RNA that are involved in cancer progression and treatment resistance .

Methods of Application

XPO1 inhibitors such as KPT-185 are used to treat some cases of NHL. These inhibitors target the proteins and RNA transcripts that have been identified as XPO1 cargo in NHL lymphoma including tumour suppressors, immune modulators, and transcription factors .

Results or Outcomes

In vitro, in vivo, and clinical studies investigating the anti-cancer effects of XPO1 inhibitors have shown promising results. However, more research is needed to better understand and improve the clinical utility of these compounds in NHL .

Application in Combination Therapy for Mantle Cell Lymphoma (MCL)

Summary of the Application

KPT-185 has been used in combination with the ATP-competitive second-generation mTOR kinase inhibitor AZD-2014. This combination targets the altered metabolism in MCL cells .

Methods of Application

The combination of KPT-185 and AZD-2014 inhibits cell growth. The antitumor activity of the combination results primarily from induction of caspase activity and downregulation of expression of antiapoptotic proteins .

Results or Outcomes

The KPT-185/AZD-2014 combination inhibited cell growth significantly in three MCL cell lines: JVM2, Jeko-1, and MINO .

Application in Acute Myeloid Leukemia (AML) Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Acute Myeloid Leukemia (AML) .

Summary of the Application

KPT-185 has been found to inhibit the proliferation of a variety of leukemia cells with IC50 values ranging from 100nM to 500nM .

Methods of Application

KPT-185 binds CRM1 within the Cys528 site and prevents CRM1 from interacting with tumor-suppressor proteins .

Results or Outcomes

KPT-185 induces cell-cycle arrest at G1 and induces apoptosis in AML cell lines .

Application in Combination Therapy for Non-Hodgkin Lymphoma (NHL)

Summary of the Application

KPT-185 has been used in combination with various salicylates to potentiate the antitumor effect of CRM1 inhibitors .

Methods of Application

The combination of KPT-185 and salicylates was tested on JeKo-1 cells. The salicylates used in the study included AS (2.5 mM), NaS (3 mM), and CS (3 mM). The CRM1 inhibitors used in combination with the salicylates included LMB (2 nM), KPT-185 (0.2 µM), and KPT-330 (0.5 µM) .

Results or Outcomes

The combination of KPT-185 and salicylates displayed potent antiproliferative properties and induced cell-cycle arrest and apoptosis in NHL cell lines .

特性

IUPAC Name

propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNGWFLRRRYNIL-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Reactant of Route 2
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Reactant of Route 3
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Reactant of Route 4
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Reactant of Route 5
Reactant of Route 5
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Reactant of Route 6
Reactant of Route 6
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。